molecular formula C6H7NO3 B575143 3-hydroxy-2-methoxy-1H-pyridin-4-one CAS No. 169905-06-0

3-hydroxy-2-methoxy-1H-pyridin-4-one

Cat. No.: B575143
CAS No.: 169905-06-0
M. Wt: 141.126
InChI Key: WJDIGNXBILSVMC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO3 This compound is part of the pyridinone family, characterized by a pyridine ring with a hydroxyl and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one typically involves the reaction of maltol with a suitable primary amine in an acidic environment, using ethanol as a co-solvent . This method allows for the formation of the pyridinone ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxy-1H-pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed:

    Oxidation: Formation of pyridinone ketones or aldehydes.

    Reduction: Formation of dihydropyridinones.

    Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

3-Hydroxy-2-methoxy-1H-pyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-hydroxy-2-methoxy-1H-pyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it prevents the methylation of catecholamines, thereby increasing the availability of neurotransmitters like dopamine . This action is beneficial in managing conditions such as Parkinson’s disease.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methoxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COMT and potential therapeutic applications set it apart from other pyridinone derivatives.

Properties

IUPAC Name

3-hydroxy-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIGNXBILSVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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